(±)-N-Methyldesethylreboxetine
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Overview
Description
(±)-N-Methyldesethylreboxetine is a chemical compound that belongs to the class of norepinephrine reuptake inhibitors. It is a derivative of reboxetine, which is primarily used as an antidepressant. The compound is of interest due to its potential therapeutic applications and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-N-Methyldesethylreboxetine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of desethylreboxetine.
Methylation: Desethylreboxetine is then subjected to a methylation reaction using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures.
Purification: The resulting product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (±)-N-Methyldesethylreboxetine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the halogenated reagent used.
Scientific Research Applications
(±)-N-Methyldesethylreboxetine has several scientific research applications:
Chemistry: Used as a reference compound in the study of norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on norepinephrine transporters in neuronal cells.
Medicine: Explored for potential therapeutic applications in treating depression and other mood disorders.
Industry: Utilized in the development of new pharmaceuticals targeting norepinephrine reuptake.
Mechanism of Action
The mechanism of action of (±)-N-Methyldesethylreboxetine involves the inhibition of norepinephrine reuptake. By blocking the norepinephrine transporter, the compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This action is believed to contribute to its antidepressant effects.
Comparison with Similar Compounds
Reboxetine: The parent compound, primarily used as an antidepressant.
Desethylreboxetine: A precursor in the synthesis of (±)-N-Methyldesethylreboxetine.
Atomoxetine: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Uniqueness: this compound is unique due to its specific methylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors.
Properties
CAS No. |
847996-52-5 |
---|---|
Molecular Formula |
C₁₈H₂₁NO₃ |
Molecular Weight |
299.36 |
Synonyms |
rel-2-[(R)-[(2R)-4-Methyl-2-morpholinyl]phenylmethoxy]-phenol |
Origin of Product |
United States |
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